Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate
Description
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate is a nitroaromatic isoxazole derivative characterized by a hydroxy(4-nitrophenyl)methyl substituent at the 3-position of the isoxazole ring and an ethyl ester group at the 4-position.
Properties
Molecular Formula |
C13H12N2O6 |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
ethyl 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O6/c1-2-20-13(17)10-7-21-14-11(10)12(16)8-3-5-9(6-4-8)15(18)19/h3-7,12,16H,2H2,1H3 |
InChI Key |
APSKBQQQBHHMLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization with Hydroxylamine
Mechanism :
-
Enone Formation : Ethyl acetoacetate reacts with aromatic nitriles under acidic conditions (e.g., TiCl₄) to form α,β-unsaturated ketones (enones).
-
Cyclization : Hydroxylamine hydrochloride attacks the enone, forming a β-enaminone intermediate, which cyclizes to yield the isoxazole ring.
Introduction of the 4-Nitrophenylmethyl Group
The hydroxy(4-nitrophenyl)methyl substituent is introduced via nucleophilic substitution or cross-coupling reactions .
Method 2: Nucleophilic Substitution
Key Steps :
-
Condensation : 4-Nitrobenzaldehyde reacts with the isoxazole ester under acidic catalysis (e.g., indium triflate) to form a Schiff base intermediate.
-
Reduction : Hydrogenation (e.g., Pd/C) reduces the imine to a hydroxymethyl group.
Functional Group Modifications
Post-cyclization modifications are critical for achieving the final structure.
Method 3: Esterification and Purification
| Reagents/Conditions | Steps | Yield | Source |
|---|---|---|---|
| 3-Methyl-1H-pyrazole-4-carboxylic acid + ethanol + H₂SO₄ | Esterification at 85°C, 20 hours | 58% | |
| Crude product + ethyl acetate/hexane | Recrystallization | >95% purity |
Notes :
-
Crystallization in ethyl acetate/hexane enhances purity, as seen in pyrazole analogs.
-
Sulfuric acid catalyzes esterification, though yields vary depending on reaction time.
Alternative Routes: Cross-Coupling Reactions
For regioselective synthesis, Suzuki coupling is employed to attach aryl groups.
Method 4: Palladium-Catalyzed Coupling
Mechanism :
-
Oxidative Addition : Palladium inserts into the C–Br bond of the brominated isoxazole.
-
Transmetallation : Boronic acid transfers its aryl group to Pd.
-
Reductive Elimination : Forms the C–C bond, releasing Pd(0).
Challenges and Optimization Strategies
-
Regioselectivity : Competing pathways (e.g., 1,3- vs. 1,5-substitution) require careful control of solvent and catalyst.
-
Yield Variability : Electron-withdrawing groups (e.g., –NO₂) reduce reaction efficiency; longer reaction times may be needed.
Summary of Key Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclization | Hydroxylamine, TiCl₄ | Ethanol, reflux | 52–83% | High regioselectivity |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C | 50–79% | Direct aryl attachment |
| Condensation | Indium triflate, 2-propanol | 82°C, 4 hours | 74–84% | Mild, scalable |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein binding.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Nitrophenyl vs. Pyridyl or Methoxyphenyl Groups
- Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (CAS 61149-51-7) Key Difference: Replaces the 4-nitrophenyl group with a 3-pyridyl moiety. This substitution may enhance solubility in polar solvents but reduce stability under acidic conditions .
Ethyl 4-(4-Methoxybenzoyl)isoxazole-3-carboxylate (CAS 952182-69-3)
- Key Difference : Features a 4-methoxybenzoyl group instead of the nitro-substituted hydroxyphenylmethyl chain.
- Implications : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This may improve stability in oxidative environments but reduce electrophilic reactivity compared to the nitro analog .
Ester Group Variations
- Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate (CAS 2006277-45-6) Key Difference: Ethyl ester replaced by a methyl ester. Implications: The methyl group reduces molecular weight (278.22 g/mol vs. ~292.25 g/mol for the ethyl analog) and may alter lipophilicity, affecting membrane permeability in biological systems.
Physicochemical Properties of Isoxazole Derivatives
The table below compares physical properties of this compound with structurally related compounds:
Notes:
- The 4-nitrophenyl derivatives (target compound and methyl analog) exhibit higher molecular weights compared to methoxy- or hydroxyphenyl analogs due to the nitro group’s mass contribution.
- Anthryl-substituted analogs (e.g., compound 3f in ) show higher melting points (~119–121°C), likely due to increased π-π stacking interactions from the bulky anthracene moiety .
Biological Activity
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 278.22 g/mol. Its isoxazole structure incorporates a hydroxyl group and a nitrophenyl moiety, which are crucial for its biological activity. The compound's reactivity is influenced by these functional groups, allowing it to participate in various chemical reactions that are essential for modifying its structure for specific applications.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Anti-inflammatory Properties : The presence of the nitrophenyl group may influence pathways related to inflammation, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Activity : Similar compounds have demonstrated interactions with enzymes and receptors involved in cancer cell proliferation and survival. This compound may exhibit similar properties, making it a candidate for further anticancer studies.
Research Findings
Several studies have investigated the biological effects of isoxazole derivatives, including this compound. Key findings include:
- Cellular Studies : Research indicates that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, derivatives tested against lung cancer cells showed promising anticancer activities, with some compounds exhibiting significant inhibition compared to standard treatments like doxorubicin .
- Enzyme Interaction : Isoxazole derivatives have been shown to interact with protein kinases and phosphodiesterases, which are critical in regulating cellular functions involved in disease pathways . Understanding these interactions could lead to the development of new therapeutic agents targeting specific diseases.
Case Studies
A few notable case studies highlight the potential of this compound:
- Study on Anticancer Activity : A study evaluated various isoxazole compounds for their efficacy against lung cancer A549 cells. Among those tested, several derivatives exhibited excellent anticancer activity, suggesting that modifications in the isoxazole structure could enhance bioactivity .
- Electrochemical Behavior : Another investigation focused on the electrochemical properties of isoxazoles, revealing their potential as antioxidant agents. This study emphasizes the importance of understanding the electrochemical behavior of such compounds for developing novel drug-like candidates .
Comparative Analysis
To better understand the significance of this compound within its class, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Mthis compound | Structure | Lacks ethyl ester but retains bioactivity |
| Ethyl 5-methylisoxazole-4-carboxylate | Structure | Methyl substitution alters reactivity |
| Ethyl 3-(hydroxymethyl)isoxazole-4-carboxylic acid | Structure | Hydroxymethyl instead of nitrophenol |
This table illustrates how specific substitutions can influence biological activity and reactivity, making this compound particularly interesting for further study.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclization reactions or condensation of precursors like propargylic carbamates with nitrile oxides. Key steps include:
- Cycloaddition : Use alkynes and nitrile oxides catalyzed by Cu(I) or Ru(II) under mild conditions (40–60°C, dichloromethane solvent) to form the isoxazole core .
- Substitution : Introduce the 4-nitrophenoxy group via nucleophilic aromatic substitution (e.g., using 4-nitrophenol and a base like K₂CO₃ in ethanol under reflux) .
- Optimization : Control reaction time (6–12 hours) and temperature (reflux at 80°C) to achieve yields >70%. Purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate) is critical .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the isoxazole C-H proton appears as a singlet near δ 6.5–7.0 ppm, while the 4-nitrophenyl group shows aromatic peaks at δ 7.5–8.3 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 307.27 for C₁₄H₁₄N₂O₆) .
- X-ray Crystallography : Resolve bond lengths (e.g., isoxazole N-O bond ≈1.36 Å) and dihedral angles using SHELXL for refinement .
Q. What structural features influence its reactivity and biological activity?
- Methodological Answer :
- Isoxazole Core : The electron-deficient ring participates in cycloadditions and hydrogen bonding with biological targets .
- 4-Nitrophenoxy Group : Enhances electrophilicity for nucleophilic substitutions and π-π stacking in enzyme binding .
- Ethyl Ester : Modifies solubility (logP ≈2.1) and serves as a prodrug moiety for hydrolysis in vivo .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping aromatic peaks) can be addressed by:
- Single-Crystal X-ray Diffraction : Resolve absolute configuration and confirm substituent orientation. For example, a study on a similar isoxazole derivative revealed a dihedral angle of 85° between the isoxazole and phenyl rings, clarifying NOE correlations .
- SHELX Refinement : Use HKLF 4 format for twinned data or high-resolution datasets to refine anisotropic displacement parameters .
Q. What strategies optimize enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Catalytic Asymmetric Reduction : Apply Corey-Bakshi-Shibata (CBS) reduction with a chiral oxazaborolidine catalyst (e.g., 10 mol% (R)-Me-CBS) to convert ketones to secondary alcohols (e.g., 79% yield, 92% ee for a related anthracene-isoxazole hybrid) .
- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10) .
Q. How do computational methods predict pharmacological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB: 5KIR). The 4-nitrophenyl group shows strong van der Waals interactions with hydrophobic pockets (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : Assess stability of protein-ligand complexes (e.g., RMSD <2.0 Å over 100 ns) using GROMACS .
Q. What experimental approaches validate its mechanism of action in biological systems?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ against enzymes (e.g., α-glucosidase inhibition via UV-Vis at 405 nm) .
- Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) tracked via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
